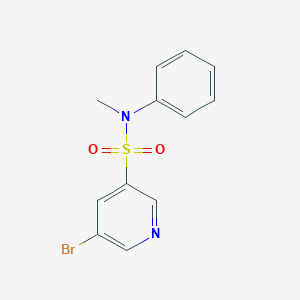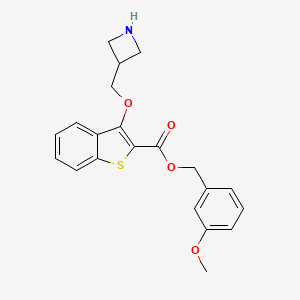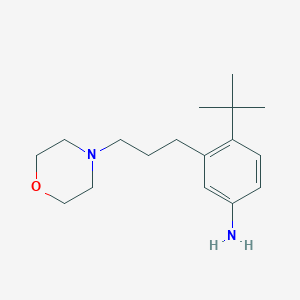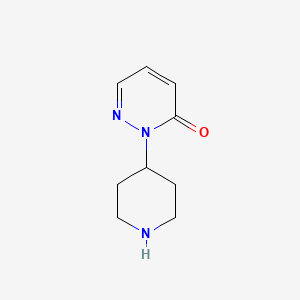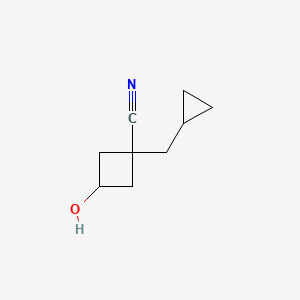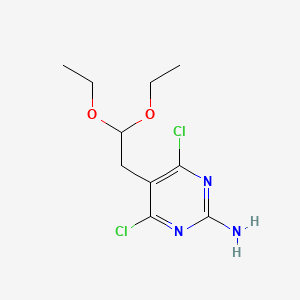
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to introduce the iodine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may utilize metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoxazole derivatives, while substitution of the iodine atom can produce various substituted benzoxazole compounds .
科学研究应用
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide has several scientific research applications:
作用机制
The mechanism of action of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-arylbenzoxazoles
- 2-styrylbenzoxazoles
Uniqueness
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group. These functional groups impart distinct chemical properties and potential biological activities that differentiate it from other benzoxazole derivatives .
属性
分子式 |
C8H8IN3O3S |
|---|---|
分子量 |
353.14 g/mol |
IUPAC 名称 |
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8IN3O3S/c1-16(13,14)12-5-3-2-4(9)7-6(5)8(10)11-15-7/h2-3,12H,1H3,(H2,10,11) |
InChI 键 |
UARSUSFOQYEISI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=C2C(=C(C=C1)I)ON=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


